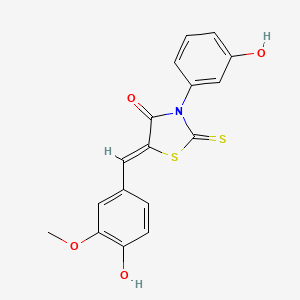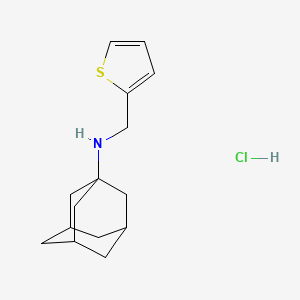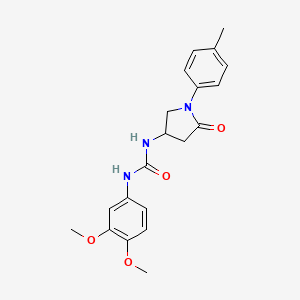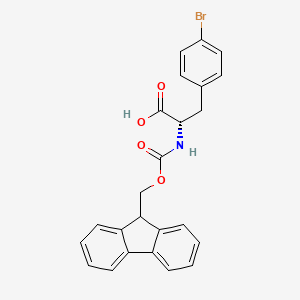![molecular formula C13H12ClNO B3006425 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole CAS No. 61054-28-2](/img/structure/B3006425.png)
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.7. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
- 3-Methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole is used in the alkylation of malonic ester and methoxytetralone enolates to obtain bi- and tetracyclic derivatives of the pyridine and hydropyridine series through catalytic hydrogenation (Khripach & Ivanova, 1990).
Biological Activity
- Derivatives such as 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles exhibit significant antitubercular and antimicrobial activities, demonstrating the compound's relevance in medicinal chemistry (Popat, Nimavat, Kachhadia & Joshi, 2004).
Structural and Spectral Analysis
- 3-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole's structure and properties have been analyzed using spectroscopic methods and quantum chemical calculations, revealing insights into its molecular behavior (Eryılmaz et al., 2016).
Non-Linear Optical Behavior and Reactivity Descriptors
- Studies on compounds like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile show insights into their non-linear optical properties and electronic interactions, which can be crucial for designing materials with specific optical characteristics (Wazzan, Al-Qurashi & Faidallah, 2016).
Anti-Inflammatory and Docking Studies
- Synthesized derivatives like 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones have been evaluated for their in vitro anti-inflammatory activities, and molecular docking studies against COX-2 enzyme provide insights into their binding affinities and interaction dynamics (Dengale et al., 2021).
Safety and Hazards
Direcciones Futuras
The future directions in the field of isoxazole research involve the development of new synthetic strategies, particularly eco-friendly and metal-free routes . Additionally, there’s a significant interest in exploring the biological activities of isoxazole derivatives for potential applications in drug discovery .
Mecanismo De Acción
Target of Action
Isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Mode of Action
Isoxazoles are known to interact with their targets based on their chemical diversity . The core structure of isoxazole has been found in many drugs, suggesting a wide range of potential interactions .
Biochemical Pathways
Isoxazoles are known to have significant biological interests , implying that they could affect a variety of biochemical pathways.
Result of Action
Isoxazoles are known to exhibit a range of biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHGXIGHQNRQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)
![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)
![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)
![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)

![N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3006362.png)
![(2-Ethoxynaphthalen-1-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B3006363.png)
![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3006364.png)
